5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
This compound features a benzamide core substituted with a bromine atom at position 5, a 1H-1,2,3,4-tetrazole ring at position 2, and an N-[2-(2-methoxyphenoxy)ethyl] side chain. The tetrazole group, a bioisostere for carboxylic acids, may improve metabolic stability and hydrogen-bonding interactions.
Properties
Molecular Formula |
C17H16BrN5O3 |
|---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16BrN5O3/c1-25-15-4-2-3-5-16(15)26-9-8-19-17(24)13-10-12(18)6-7-14(13)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) |
InChI Key |
PTNHRGAZFFEJDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Methoxyphenoxy Group: This involves the reaction of phenol with methanol in the presence of a catalyst.
Attachment of the Tetraazolyl Group: This step involves the formation of the tetraazole ring, which can be achieved through cyclization reactions.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the bromine atom or the tetraazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid, while substitution of the bromine atom can yield various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1. Benzamide Derivatives
- Key Observations :
- Rip-B lacks the tetrazole and bromine but shares a benzamide core with a methoxy-substituted phenethyl side chain. Its higher yield (80%) suggests efficient synthesis via benzoyl chloride and amine reactions .
- 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide highlights halogen substitution (Br vs. F). Bromine’s larger size may enhance lipid solubility compared to fluorine .
2.2. Heterocyclic Analogs
- Key Observations :
- Triazole derivatives (e.g., from ) exhibit self-assembly via O···π interactions. The target’s tetrazole may engage in similar interactions, affecting crystallization or solubility .
- Thiazole-containing benzamide () demonstrates bromine’s role in halogen bonding, which could stabilize protein-ligand interactions in the target compound .
2.3. Side Chain Comparisons
Compounds with the 2-(2-methoxyphenoxy)ethyl group (e.g., carvedilol impurities in and ) share structural motifs with the target compound. These analogs often target adrenergic receptors, suggesting the side chain’s importance in receptor binding .
Potential Pharmacological Implications
- The tetrazole group may act as a carboxylic acid bioisostere, improving metabolic stability and binding to zinc-containing enzymes (e.g., angiotensin-converting enzyme inhibitors).
- The 2-methoxyphenoxyethyl chain mirrors carvedilol-related compounds, hinting at beta-blocker or antioxidant activity .
- Bromine’s electron-withdrawing effects could modulate electronic properties of the benzamide, influencing receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
